Product packaging for 3,6-Dodecadienoic acid, methyl ester(Cat. No.:)

3,6-Dodecadienoic acid, methyl ester

Cat. No.: B12963195
M. Wt: 210.31 g/mol
InChI Key: QOLQXDRXMBPSFD-ZDVGBALWSA-N
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Description

Contextualization within Lipid Biochemistry and Natural Product Chemistry

In the broader context of lipid biochemistry, fatty acids are typically stored as triglycerides or incorporated into phospholipids (B1166683) that form cellular membranes. The process of transesterification, which converts these lipids into fatty acid methyl esters, is a standard procedure in analytical laboratories for profiling the fatty acid composition of a given sample. This analysis, often performed using gas chromatography-mass spectrometry (GC-MS), is a cornerstone of lipidomics. adelaide.edu.auresearchgate.net

From a natural product chemistry perspective, FAMEs are found in a wide array of organisms, from bacteria and fungi to plants and animals. ekb.egscielo.br They can act as signaling molecules, pheromones, or defense compounds. The specific compound, 3,6-dodecadienoic acid, methyl ester, has been identified as a component of the essential oil of hops (Humulus lupulus L.). nist.gov This finding places it within the diverse chemical tapestry of plant-derived secondary metabolites, which are a rich source of bioactive compounds. The study that identified it was focused on profiling hop essential oils for varietal characterization, highlighting the role of such specific FAMEs as chemical markers. nist.gov

Significance of Specific Fatty Acid Methyl Esters in Biological Systems and Biotechnological Applications

Fatty acid methyl esters are of significant interest due to their wide range of biological activities and growing biotechnological applications. In biological systems, the fatty acid profile of a cell or organism, which can be analyzed as FAMEs, serves as a sensitive biomarker for microbial community structure, cellular stress, and growth state. nist.gov Specific FAMEs have demonstrated antimicrobial and anti-inflammatory properties. nih.gov For instance, various fatty acid methyl esters extracted from plant seed oils have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov Other research has pointed to the larvicidal properties of certain fatty acids and their methyl esters against mosquito vectors, suggesting their potential as natural insecticides. plos.org

In biotechnology, the most prominent application of FAMEs is the production of biodiesel. adelaide.edu.aufoodb.ca The transesterification of vegetable oils and animal fats with methanol (B129727) produces a mixture of FAMEs that constitute this renewable fuel source. researchgate.net Beyond biofuels, FAMEs are valued for their properties as solvents, lubricants, surfactants, and emulsifiers, making them useful in the formulation of cosmetics, cleaners, and agricultural products. foodb.casmolecule.com Their derivation from natural, renewable sources makes them an environmentally friendlier alternative to petroleum-based products. smolecule.com

Detailed Research Findings

While extensive research specifically targeting this compound is limited, its identification and the properties of related compounds provide valuable insights.

Chemical and Physical Properties

The fundamental properties of this compound have been established and are crucial for its identification and for predicting its behavior in various systems.

PropertyValueSource
CAS Registry Number 16106-01-7 nist.govnih.gov
Molecular Formula C₁₃H₂₂O₂ nist.govnih.gov
Molecular Weight 210.31 g/mol nist.govnih.gov
IUPAC Name methyl dodeca-3,6-dienoate nih.gov

This table is interactive. Click on the headers to sort the data.

Spectrometric Data

Mass spectrometry is a key analytical technique for identifying compounds like this compound. The NIST WebBook provides reference mass spectrum data for this compound, which is essential for its unambiguous identification in complex mixtures like essential oils. nist.gov The fragmentation pattern in electron ionization mass spectrometry (EI-MS) for straight-chain FAMEs is well-characterized, often showing characteristic peaks that help in structure elucidation. researchgate.net

Natural Occurrence

The primary documented natural source of this compound is the essential oil of hops (Humulus lupulus L.), a plant widely cultivated for its use in brewing. nist.gov A 2000 study by Eri, Khoo, et al. utilized direct thermal desorption-gas chromatography and gas chromatography-mass spectrometry to profile the volatile compounds in hops for varietal characterization. In this analysis, methyl 3,6-dodecadienoate was identified as one of the many constituents of the hop oil. nist.gov The presence of this and other dodecadienoic acid methyl ester isomers in various plant extracts suggests they are part of the lipid-derived secondary metabolism of these species. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B12963195 3,6-Dodecadienoic acid, methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl (3E,6E)-dodeca-3,6-dienoate

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3/b8-7+,11-10+

InChI Key

QOLQXDRXMBPSFD-ZDVGBALWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC(=O)OC

Origin of Product

United States

Natural Occurrence and Biological Context of 3,6 Dodecadienoic Acid, Methyl Ester

Presence in Fungal Volatilome Research

The study of volatile organic compounds (VOCs) in fungi, known as the volatilome, provides insights into fungal metabolism, development, and interaction with their environment. While a vast array of esters are identified in fungi, the presence of 3,6-Dodecadienoic acid, methyl ester is not widely reported in prominent fungal species like Tricholoma matsutake.

Identification in Tricholoma matsutake Volatile Profiles

Tricholoma matsutake, commonly known as the matsutake mushroom, is highly valued for its distinct and complex aroma. Extensive research into its volatile profile has identified hundreds of compounds, including numerous alcohols, aldehydes, ketones, and esters that contribute to its characteristic scent. The most significant aroma compounds frequently cited are C8 compounds like 1-octen-3-ol (B46169), as well as esters like methyl cinnamate (B1238496). However, in detailed analyses of T. matsutake volatiles, this compound has not been specifically identified as a constituent.

Comparative Analysis of Volatile Compounds Across Fungal Growth Stages and Origins

Research has demonstrated that the chemical composition and volatile profiles of T. matsutake are not static; they vary significantly depending on the mushroom's geographical origin and stage of maturity. For instance, levels of key compounds such as methyl cinnamate and 1-octen-3-ol have been observed to decline as the fruiting body ages. These variations underscore the dynamic nature of the fungal volatilome, which is influenced by both genetic and environmental factors. This variability can serve as a chemical indicator for classifying mushrooms from different regions and developmental stages.

Key Volatile CompoundTrend with Fungal AgingGeographic Variation
Methyl Cinnamate Levels gradually declineVaries
1-Octen-3-ol Levels gradually declineVaries
(E)-2-Octenal Main volatile componentVaries
3-Octanone Main volatile componentVaries

Detection in Plant Volatile Organic Compound Profiles

In contrast to the fungal kingdom, this compound has been positively identified within the volatile organic compound (VOC) profiles of certain plants, most notably in hops.

Identification in Humulus lupulus (Hop) and Derived Products

Humulus lupulus, or the hop plant, is a critical ingredient in brewing, providing bitterness, flavor, and aroma to beer. Its essential oil is a complex mixture of hundreds of volatile compounds. Scientific analysis has confirmed the presence of this compound in the volatile profile of several hop varieties. A 2024 study exploring the aromatic profiles of five hop varieties grown in their native countries and in Brazil identified this specific methyl ester as one of 330 volatile compounds detected across all samples.

Below is an interactive table detailing the presence of this compound in various hop varieties from different origins.

Hop VarietyCountry of OriginPresence of this compound
Hallertauer MittelfrüherGermany (DE)Detected
Hallertauer MittelfrüherBrazil (BR)Detected
MagnumGermany (DE)Detected
MagnumBrazil (BR)Detected
NuggetUnited States (USA)Detected
NuggetBrazil (BR)Detected
SaazCzech Republic (CZ)Detected
SaazBrazil (BR)Detected
Sorachi AceBrazil (BR)Detected

Considerations of In Situ Formation Mechanisms during Processing (e.g., Oxidation)

The presence of methyl esters in processed agricultural products like hops and beer is not always due to their existence in the raw plant material. These compounds can be formed in situ during processing and storage through several mechanisms. Fatty acid methyl esters (FAMEs) can be produced via the transesterification of other esters present in the material. This process can be influenced by enzymes naturally present in the hops.

Furthermore, the oxidation of polyunsaturated fatty acids is a well-known pathway for the formation of various volatile compounds. During the storage of hops, oxidative degradation can lead to changes in the essential oil composition, including the formation of new esters. It is plausible that this compound could be formed through such oxidative processes from a corresponding fatty acid precursor within the hop cone.

Inferred Ecological Roles and Inter-Species Chemical Signaling

While the specific ecological function of this compound has not been directly studied, the broader class of compounds to which it belongs—fatty acid methyl esters (FAMEs)—is known to play significant roles in biological signaling. In both plants and fungi, fatty acid derivatives are crucial mediators of intra- and inter-species communication.

In plants, fatty acid-derived molecules are central to defense signaling against pathogens and herbivores. nih.govnih.gov Compounds like methyl jasmonate are well-known plant hormones that trigger defense responses. FAMEs can act as signaling molecules in plant defense and may be involved in attracting beneficial insects or repelling pests. researchgate.net

In the fungal world, FAMEs are integral to their biology. The specific FAME profile of a fungus can be so characteristic that it is used as a tool for species identification. researchgate.netnih.gov Furthermore, FAMEs and other fatty acid derivatives can possess antimicrobial properties, suggesting a role in competing with other microorganisms in their environment. scielo.br Given this context, it can be inferred that this compound, as a volatile FAME, may function as a chemical signal in the ecological interactions of the organisms that produce it.

Biosynthesis and Metabolic Engineering of 3,6 Dodecadienoic Acid, Methyl Ester

Microbial Cell Factories for Fatty Acid Methyl Ester (FAME) Biosynthesis

The de novo biosynthesis of FAMEs in E. coli requires the introduction of two critical heterologous enzyme classes. nih.govnih.gov

First, Acyl-ACP thioesterases (TEs) are essential for controlling the chain length of the fatty acids produced. researchgate.net In native E. coli, fatty acids remain tethered to an acyl carrier protein (ACP) for incorporation into phospholipids (B1166683). researchgate.net By introducing a specific thioesterase, the acyl-ACP intermediate can be hydrolyzed, releasing a free fatty acid (FFA). researchgate.net The substrate specificity of the TE dictates the chain length of the liberated FFA. researchgate.netosti.gov For instance, the expression of a thioesterase from Umbellularia californica (BTE) enriches the FFA pool with medium-chain fatty acids. nih.gov Tailoring a TE to prefer a 12-carbon di-unsaturated acyl-ACP would be the first step toward producing 3,6-dodecadienoic acid.

Second, a Fatty Acid Methyltransferase (FAMT) is required to catalyze the final esterification step. This enzyme transfers a methyl group from a donor molecule to the carboxyl group of the FFA, forming the FAME. nih.govnih.gov A commonly used methyl donor is S-adenosyl-L-methionine (SAM). nih.govexlibrisgroup.com The Juvenile Hormone Acid O-Methyltransferase from Drosophila melanogaster (DmJHAMT) has been successfully expressed in E. coli to convert FFAs into FAMEs. nih.govnih.gov

The efficiency of the FAMT-catalyzed reaction is highly dependent on the intracellular availability of the methyl donor, S-adenosyl-L-methionine (SAM). nih.govnih.gov The native SAM pool in E. coli can become a limiting factor for high-titer FAME production. nih.govexlibrisgroup.com A common and effective strategy to overcome this bottleneck is to overexpress the gene for SAM synthetase (metK), which catalyzes the formation of SAM from methionine and ATP. nih.govnih.gov This approach has been shown to significantly boost FAME yields in engineered strains. nih.govnih.gov

To maximize the carbon flow towards FAMEs, metabolic flux must be diverted from competing pathways. nih.govacs.org This is achieved through a combination of gene overexpression and deletion. A crucial step is to prevent the degradation of the FFA products by knocking out genes involved in the β-oxidation pathway, most notably fadD, which encodes an acyl-CoA synthetase that activates FFAs for degradation. nih.govnih.gov Furthermore, to increase the supply of the primary building block for fatty acid synthesis, malonyl-CoA, enzymes like acetyl-CoA carboxylase (ACC) can be overexpressed. nih.gov These modifications channel central carbon metabolites into the fatty acid synthesis pathway and prevent the loss of intermediates, thereby increasing final product yields. nih.govnih.gov

Table 1: Selected Genetic Engineering Strategies in E. coli for FAME Production

Engineering Target Gene(s) Strategy Purpose Reference
FFA Chain-Length Control Plant Acyl-ACP Thioesterases (e.g., BTE from U. californica) Heterologous Expression Liberate FFAs of desired chain length from the FAS complex. nih.gov
FFA Esterification Drosophila melanogaster JHAMT (DmJHAMT) Heterologous Expression Convert FFAs to FAMEs. nih.gov
Methyl Donor Supply metK (SAM Synthetase) Overexpression Increase the intracellular pool of S-adenosyl-L-methionine (SAM). nih.govnih.gov
Prevent Product Degradation fadD Gene Knockout Block the first step of the β-oxidation pathway, preventing FFA breakdown. nih.govnih.gov

The yeast Saccharomyces cerevisiae is a robust industrial microorganism and an attractive alternative host for producing fatty acid-derived chemicals. aimspress.com Its natural ability to synthesize and store lipids is advantageous, though engineering it for high-level FFA and FAME production presents unique challenges. aimspress.comoup.com

A primary hurdle in S. cerevisiae is its inherently low concentration of free fatty acids, as they are efficiently incorporated into cellular lipids like triacylglycerols and phospholipids or activated into acyl-CoAs. researchgate.netnih.gov To create a sufficient pool of FFAs for a subsequently introduced methyltransferase, several strategies can be employed. nih.govnih.gov One successful approach involves deleting the genes FAA1 and FAA4, which encode the two primary acyl-CoA synthetases. researchgate.netnih.govnih.gov This deletion prevents the activation of FFAs to acyl-CoAs, trapping them in their free form and significantly increasing their intracellular concentration. nih.gov Another strategy is to eliminate pathways that consume FFAs for storage, such as by deleting genes involved in triacylglycerol synthesis. researchgate.net By increasing the availability of FFAs, the yeast cell can be converted into a factory for FAME production upon the introduction of a suitable methyltransferase. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
3,6-Dodecadienoic acid, methyl ester
Fatty Acid Methyl Ester (FAME)
Free Fatty Acid (FFA)
Acyl-Acyl Carrier Protein (Acyl-ACP)
Acyl-Coenzyme A (Acyl-CoA)
S-Adenosyl-L-Methionine (SAM)
Malonyl-CoA
Acetyl-CoA
Methionine
ATP (Adenosine triphosphate)
Triacylglycerols

Metabolic Engineering of Saccharomyces cerevisiae for FAME Production

Modulation of S-Adenosylmethionine (SAM) Levels

Metabolic engineering strategies to enhance the production of fatty acid methyl esters (FAMEs) often involve the modulation of SAM pools. nih.gov The biosynthesis of SAM itself starts from methionine and adenosine (B11128) triphosphate (ATP), catalyzed by the enzyme SAM synthetase (methionine adenosyltransferase). wikipedia.org Consequently, increasing the intracellular concentration of SAM can be approached from several angles:

Overexpression of SAM Synthetase: Increasing the expression of the gene encoding SAM synthetase can lead to a larger intracellular pool of SAM, thereby driving the methylation reaction towards the desired product.

Enhancing Precursor Supply: Engineering the host organism to increase the production of methionine and to ensure sufficient ATP levels can also boost SAM synthesis.

Deregulation of Methionine Metabolism: In many microorganisms, the biosynthesis of methionine is tightly regulated. For instance, in Escherichia coli, the global methionine regulator, MetJ, controls the expression of methionine biosynthetic genes. nih.gov Deletion or modification of such regulatory elements can lead to the overproduction of methionine and, subsequently, SAM. nih.gov

Strategy for Modulating SAM LevelsTarget Enzyme/PathwayPotential Outcome on FAME ProductionReference
Overexpression of SAM SynthetaseMethionine AdenosyltransferaseIncreased SAM availability for methylation wikipedia.org
Enhancing Methionine SupplyMethionine Biosynthesis PathwayIncreased precursor for SAM synthesis nih.gov
Deregulation of Methionine MetabolismDeletion of regulators (e.g., MetJ in E. coli)Overproduction of methionine and SAM nih.gov

Advances and Limitations in the Microbial Biosynthesis of Specific Unsaturated FAMEs

The microbial production of specific unsaturated fatty acid methyl esters (FAMEs), such as this compound, presents both significant opportunities and considerable challenges. Advances in metabolic engineering and synthetic biology have enabled the production of a variety of FAMEs in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govfrontiersin.org However, achieving high titers and yields of specific, non-native unsaturated FAMEs remains a complex task.

Advances:

The biosynthesis of a specific unsaturated FAME involves the elongation of the fatty acid chain, the introduction of double bonds at specific positions by desaturases, and finally, the esterification of the carboxyl group. researchgate.netnih.gov Key advancements in this field include:

Pathway Elucidation and Enzyme Discovery: The identification and characterization of novel fatty acid synthases, desaturases, and fatty acid methyltransferases from various organisms have expanded the toolbox for metabolic engineers. researchgate.netresearchgate.net This allows for the construction of synthetic pathways capable of producing a wider range of FAME structures.

Host Engineering for Precursor Supply: Significant progress has been made in engineering microbial hosts to increase the supply of precursors like acetyl-CoA and malonyl-CoA, which are the building blocks for fatty acid synthesis. frontiersin.org This often involves the overexpression of key enzymes in central carbon metabolism.

Controlling Chain Length and Unsaturation: The chain length of fatty acids is determined by the specificity of the fatty acid synthase and thioesterase enzymes. frontiersin.org By selecting or engineering these enzymes, it is possible to control the production of specific chain-length fatty acids. Similarly, the position of double bonds is dictated by the regiospecificity of desaturases. researchgate.net

Limitations:

Despite these advances, several limitations hinder the high-level production of specific unsaturated FAMEs like this compound:

Enzyme Specificity and Efficiency: The enzymes involved in the biosynthesis pathway may not have the desired specificity or efficiency for the target substrate. For instance, desaturases often have relaxed specificity, leading to a mixture of products with double bonds at different positions.

Toxicity of Intermediates and Products: The accumulation of free fatty acids and certain FAMEs can be toxic to microbial cells, limiting the achievable titer. nih.gov This toxicity can disrupt cell membranes and inhibit various cellular processes.

Metabolic Burden and Redox Imbalance: The overexpression of heterologous pathways can impose a significant metabolic burden on the host, diverting resources from essential cellular functions. Furthermore, fatty acid biosynthesis is an NADPH-intensive process, and maintaining redox balance is critical for high productivity. nih.gov

Product Secretion and Recovery: Efficiently secreting the FAME product from the cell and recovering it from the fermentation broth can be challenging and costly, impacting the economic viability of the process.

The production of this compound would require a desaturase capable of introducing a double bond at the Δ3 position and another at the Δ6 position of a C12 fatty acid backbone. Identifying or engineering such an enzyme with high specificity would be a critical step. The following table summarizes some of the key challenges and potential engineering strategies for the microbial production of a specific unsaturated FAME.

ChallengePotential Engineering Strategy
Low enzyme specificityProtein engineering of desaturases and synthases for improved substrate specificity and catalytic efficiency.
Product/intermediate toxicityEngineering transport systems for product efflux; balancing pathway expression to avoid accumulation of toxic intermediates.
Metabolic burden and redox imbalanceCo-expression of pathways to regenerate cofactors like NADPH; dynamic regulation of pathway expression.
Inefficient product recoveryDevelopment of novel in-situ product removal techniques.

Analytical Methodologies for Research on 3,6 Dodecadienoic Acid, Methyl Ester

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is an indispensable tool for the analysis of fatty acid methyl esters (FAMEs), including 3,6-dodecadienoic acid, methyl ester, within complex biological matrices. ntnu.nocnr.it This powerful technique separates volatile and semi-volatile compounds, which are then ionized and identified based on their mass-to-charge ratio, providing both qualitative and quantitative data. nih.gov

Qualitative and Quantitative Analysis in Complex Biological Matrices

The qualitative and quantitative analysis of this compound in biological samples such as insect tissues, bodily fluids, and plant matter presents a significant analytical challenge due to the compound's potential presence at trace levels amidst a multitude of other components. ntnu.nonih.gov GC-MS is adept at addressing this challenge by separating the methyl ester from the matrix. cnr.it The identification is then typically confirmed by comparing the resulting mass spectrum with established libraries like the NIST WebBook or through analysis of the fragmentation pattern. nist.gov

For quantitative analysis, a validated GC-MS protocol is essential to ensure accuracy and reproducibility. ntnu.no This often involves the development of a standard operating procedure for extraction and analysis. ntnu.no The use of an internal standard is a common practice to compensate for variations during sample preparation and injection. The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can significantly enhance the sensitivity and selectivity of the analysis, allowing for the detection and quantification of low-abundance fatty acid methyl esters. ntnu.nonih.gov

Research has demonstrated the capability of GC-MS to profile a wide array of FAMEs in biological samples. For instance, studies on insect pheromones often employ GC-MS to identify and quantify the specific components of pheromone blends, which can include various fatty acid derivatives. researchgate.netnih.gov Similarly, the analysis of fatty acids in human serum and adipose tissue showcases the method's applicability in clinical and health-related research. ntnu.nontnu.no

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

ParameterTypical Setting/ValuePurpose
Gas Chromatograph
ColumnDB-FastFAME, Agilent HP 5ms, or similarSeparation of FAMEs based on boiling point and polarity. ntnu.nocnr.it
Oven ProgramTemperature gradient (e.g., initial hold, ramp, final hold)To achieve baseline separation of a wide range of FAMEs. ntnu.no
Carrier GasHelium or HydrogenTo carry the sample through the column.
Injection ModeSplitless or SplitTo introduce the sample into the GC system.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)To fragment the molecules for identification. ntnu.nonih.gov
Acquisition ModeScan or Selected Ion Monitoring (SIM)Scan for general profiling, SIM for targeted quantification. ntnu.no
Mass Rangee.g., m/z 50-550To detect the expected range of fragment ions.

This table presents a generalized overview of typical GC-MS parameters. Specific conditions may vary depending on the exact instrumentation and the nature of the biological matrix.

Advanced Sampling Techniques for Volatile Compound Profiling (e.g., In-Tube Extraction (ITEX))

To enhance the detection of volatile and semi-volatile compounds like this compound from complex matrices, advanced sampling techniques are often employed prior to GC-MS analysis. nih.gov In-Tube Extraction (ITEX), a dynamic headspace sampling technique, has emerged as a powerful tool for the enrichment of such compounds. gcms.czthermofisher.com

ITEX utilizes a microtrap filled with an adsorbent material, such as Tenax, housed within a syringe needle. gcms.cznih.gov The headspace of a sample is repeatedly drawn through the trap, concentrating the volatile analytes. thermofisher.com These trapped compounds are then thermally desorbed directly into the GC injector, providing a significant increase in sensitivity compared to static headspace methods. nih.govglsciences.eu This technique is particularly advantageous for analyzing trace-level pheromones and other volatile organic compounds (VOCs) in biological samples like insect secretions or plant emissions. nih.govresearchgate.net

The optimization of ITEX parameters, including the number of extraction strokes, extraction speed, and desorption temperature, is crucial for achieving adequate signals and reliable quantification. researchgate.net The versatility of ITEX allows for its application across a wide range of matrices, from water to blood and urine, demonstrating its robustness for diverse research needs. thermofisher.comnih.gov

Table 2: Comparison of Headspace Sampling Techniques for Volatile Analysis

FeatureStatic HeadspaceIn-Tube Extraction (ITEX)
Principle Equilibrium between sample and headspaceDynamic extraction and concentration onto a sorbent trap. gcms.cz
Sensitivity LowerHigher, due to analyte enrichment. nih.gov
Automation Fully automatableFully automatable. gcms.cz
Key Parameters Incubation time and temperatureNumber of strokes, extraction speed, desorption temperature. researchgate.net
Typical Applications Analysis of relatively abundant volatilesTrace-level analysis of VOCs, pheromones. thermofisher.comresearchgate.net

Spectroscopic Approaches for Structural Confirmation in Academic Research (e.g., Mass Spectral Data Interpretation)

While GC-MS provides strong evidence for the identification of this compound, definitive structural confirmation in academic research often necessitates a detailed interpretation of its mass spectral data. uib.no The mass spectrum of a compound is a unique fingerprint resulting from its fragmentation pattern upon ionization. researchgate.net

For fatty acid methyl esters, the electron ionization (EI) mass spectrum typically exhibits characteristic ions. A key fragment ion for many methyl esters is observed at a mass-to-charge ratio (m/z) of 74, which corresponds to the McLafferty rearrangement of the methoxycarbonyl group. researchgate.net Other significant fragments arise from cleavages along the aliphatic chain, and the positions of double bonds can influence the fragmentation pattern, although they are not always straightforward to pinpoint from the EI spectrum alone. The molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (210.31 g/mol for this compound), is also a crucial piece of information. nist.gov

In cases where the standard EI-MS data is ambiguous, other techniques can be employed. Chemical ionization (CI) is a softer ionization method that often results in a more abundant molecular ion, aiding in the determination of the molecular weight. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment specific ions, providing more detailed structural information. nih.gov The interpretation of these mass spectra, often in conjunction with retention time data from the gas chromatograph, allows for the confident structural elucidation of this compound. uib.noresearchgate.net

Research on Derivatives and Structural Analogs of 3,6 Dodecadienoic Acid, Methyl Ester

Synthetic Routes for Related Unsaturated Methyl Esters

The synthesis of unsaturated fatty acid methyl esters, including structural analogs of 3,6-dodecadienoic acid, methyl ester, is a significant area of research, largely driven by their roles in biological systems and their potential as biofuels. The primary methods for synthesizing these esters are transesterification and direct esterification.

Transesterification is a widely employed method for converting triglycerides into fatty acid methyl esters (FAMEs). creative-proteomics.com This process involves the reaction of a triglyceride with an alcohol, typically methanol (B129727), in the presence of a catalyst to produce FAMEs and glycerol. creative-proteomics.com The choice of catalyst is crucial and can be acidic, basic, or enzymatic.

Base-catalyzed transesterification, using catalysts like sodium hydroxide (B78521) or potassium hydroxide, is a rapid and efficient method. google.comnih.gov The reaction proceeds through the formation of a methoxide (B1231860) ion, which attacks the carbonyl group of the triglyceride. google.com However, this method is sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the yield of methyl esters.

Acid-catalyzed transesterification, using catalysts such as sulfuric acid, hydrochloric acid, or boron trifluoride, is another common approach. rsc.orgnih.govresearchgate.net This method is more tolerant of free fatty acids and water but typically requires higher temperatures and longer reaction times compared to base catalysis. nih.gov For instance, a method using aqueous hydrochloric acid in methanol has been developed as a less toxic alternative to boron trifluoride-methanol reagents for the esterification of unsaturated fatty acids. rsc.org

The synthesis of polyunsaturated fatty acid methyl esters often requires milder reaction conditions to prevent the isomerization or oxidation of the double bonds. Enzymatic catalysis, using lipases, offers a green and highly selective alternative, although the cost of enzymes can be a limitation.

Direct esterification of free fatty acids with methanol is also a viable route. This reaction is typically acid-catalyzed. Various catalysts, including scandium(III) triflate, have been shown to be effective for the direct transesterification of carboxylic esters. organic-chemistry.org

The table below summarizes various synthetic routes for unsaturated methyl esters, which are applicable to the synthesis of analogs of this compound.

Synthetic Route Catalyst Key Features Reference(s)
Base-Catalyzed TransesterificationSodium Hydroxide, Potassium HydroxideFast and efficient; Sensitive to free fatty acids and water. google.comnih.gov
Acid-Catalyzed TransesterificationSulfuric Acid, Hydrochloric Acid, Boron TrifluorideTolerant to free fatty acids and water; Requires higher temperatures and longer reaction times. rsc.orgnih.govresearchgate.net
Direct Acid-Catalyzed EsterificationScandium(III) TriflateEffective for direct conversion of carboxylic acids to esters. organic-chemistry.org
Enzymatic TransesterificationLipasesHigh selectivity; Milder reaction conditions; Environmentally friendly.

Investigation of Biosynthetic Intermediates and Related Lipid Structures

The biosynthesis of unsaturated fatty acids is a fundamental process in most organisms, leading to a diverse array of lipid structures. While specific research on the biosynthesis of 3,6-dodecadienoic acid is limited, the general pathways for the formation of unsaturated fatty acids provide a framework for understanding its potential origins.

Unsaturated fatty acids are primarily synthesized from saturated fatty acid precursors through the action of desaturase enzymes. frontiersin.org In most plants and animals, the de novo synthesis of fatty acids in the plastids or cytoplasm produces saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0). frontiersin.orglibretexts.org These are then desaturated to form monounsaturated fatty acids. For example, stearoyl-ACP desaturase (SAD) introduces the first double bond into stearoyl-ACP to form oleoyl-ACP (18:1Δ9). frontiersin.org

Polyunsaturated fatty acids are subsequently formed by the action of additional desaturases and elongases. researchgate.netresearchgate.net These enzymes introduce further double bonds and extend the carbon chain. The position and stereochemistry of the double bonds are highly specific to the enzyme. For instance, Δ12- and Δ15-desaturases are common in plants and are responsible for converting oleic acid into linoleic acid (18:2Δ9,12) and α-linolenic acid (18:3Δ9,12,15), respectively. frontiersin.orgresearchgate.net Mammals, however, lack these desaturases and thus require linoleic and α-linolenic acids as essential fatty acids in their diet. libretexts.org

The biosynthesis of a C12 dienoic acid like 3,6-dodecadienoic acid could potentially arise through several pathways:

Chain shortening of a longer-chain polyunsaturated fatty acid: This could occur via partial β-oxidation.

Chain elongation and desaturation of a shorter-chain precursor.

The intermediates in these pathways would be various saturated and unsaturated acyl-CoAs or acyl-ACPs (acyl carrier proteins). The process of fatty acid synthesis involves a repeating four-step reaction sequence: condensation, reduction, dehydration, and another reduction, catalyzed by the fatty acid synthase (FAS) complex. youtube.comyoutube.com The introduction of double bonds occurs after the initial saturated chain has been synthesized. youtube.com

Related lipid structures that incorporate unsaturated fatty acids are vast and include phospholipids (B1166683), glycolipids, and triglycerides. youtube.comyoutube.comyoutube.com Phospholipids are major components of cell membranes, where the unsaturated fatty acid tails contribute to membrane fluidity. youtube.comyoutube.com Glycolipids, which contain a carbohydrate moiety, are also important membrane components involved in cell recognition. youtube.com Triglycerides serve as the primary energy storage lipids in many organisms. youtube.com

The table below outlines key enzymes and intermediates involved in the biosynthesis of unsaturated fatty acids, which are relevant to understanding the formation of structural analogs of 3,6-dodecadienoic acid.

Enzyme/Complex Function Key Intermediates/Products Reference(s)
Fatty Acid Synthase (FAS)De novo synthesis of saturated fatty acidsAcetyl-CoA, Malonyl-CoA, Palmitoyl-ACP youtube.comyoutube.com
Acyl-CoA DesaturasesIntroduction of double bonds into fatty acyl chainsOleoyl-CoA, Linoleoyl-CoA frontiersin.org
ElongasesExtension of the fatty acid carbon chainLonger-chain fatty acids researchgate.netresearchgate.net
β-oxidation enzymesChain shortening of fatty acidsAcetyl-CoA, shorter-chain fatty acids researchgate.net

Broader Academic Implications and Future Research Perspectives

Contribution to Understanding Lipid Metabolism and Volatile Compound Biology in Diverse Organisms

The metabolism of fatty acids and their esters is a fundamental biological process. Fatty acids are crucial for energy storage, cellular membrane structure, and as signaling molecules. nih.gov The metabolism of fatty acid isomers, which differ in the position and configuration of their double bonds, can have distinct biochemical outcomes, influencing membrane fluidity, cell function, and the synthesis of bioactive molecules. nih.govresearchgate.net While direct studies on the metabolism of 3,6-dodecadienoic acid are scarce, it is presumed to follow the general pathways of fatty acid metabolism, including incorporation into cellular lipids and eventual breakdown for energy. nih.govresearchgate.net The specific positioning of the double bonds at the 3rd and 6th carbons likely influences its interaction with metabolic enzymes. researchgate.net

Interestingly, "3,6-Dodecadienoic acid, methyl ester" has been identified as a volatile organic compound (VOC) in the essential oil of hops (Humulus lupulus) and as a component of floral scents in certain orchids. nih.govbioone.orgresearchgate.netresearchgate.net In hops, it contributes to the complex aroma profile, with studies noting that while its concentration may be relatively low, it can still exhibit a "medium" to "strong" odor intensity. researchgate.net Its presence in floral scents suggests a role in plant-pollinator interactions, a common function for volatile organic compounds in the plant kingdom. bioone.orgresearchgate.net The biosynthesis of such compounds in plants and their ecological roles represent a significant area of chemical ecology research.

Potential in Sustainable Chemical Production and Biofuel Development

Fatty acid methyl esters are the primary components of biodiesel, a renewable alternative to petroleum-based diesel fuel. researchgate.netmdpi.com Generally, FAMEs are produced through the transesterification of triglycerides from sources like vegetable oils and animal fats. researchgate.net The properties of biodiesel are influenced by the chain length and degree of unsaturation of the constituent FAMEs. illinois.edu

While there is no specific research evaluating "this compound" as a biofuel, its chemical structure as a C12 methyl ester suggests it could be a component of biodiesel derived from certain feedstocks. The development of green chemistry principles for sustainable biofuel production emphasizes the use of renewable feedstocks and efficient catalytic processes. bioone.org The biocatalytic synthesis of specialty esters, including those with specific branching or unsaturation patterns, is an area of growing interest for producing high-value, sustainable chemicals. researchgate.netmdpi.com For instance, enzymatic synthesis allows for the production of specific esters under mild conditions, which can be advantageous for creating tailored molecules for various applications. researchgate.netnih.govresearchgate.netmdpi.com

The techno-economic analysis of biodiesel production is crucial for its commercial viability, with feedstock cost being a major factor. researchgate.netresearchgate.netillinois.eduacs.orgacs.org Research into alternative feedstocks, such as lipid-producing sugarcane and microalgae, aims to improve the sustainability and economic feasibility of biodiesel. illinois.edunih.gov

Unexplored Research Avenues and Methodological Innovations for Comprehensive Understanding

The current body of knowledge on "this compound" is sparse, highlighting numerous unexplored research avenues. A significant gap exists in understanding its specific biological functions. For example, its role in the lipid metabolism of the organisms in which it is found, and the precise enzymatic pathways leading to its biosynthesis as a volatile compound, are yet to be elucidated.

Methodological innovations in analytical chemistry are crucial for the comprehensive study of FAME isomers. Advanced techniques such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offer enhanced separation and identification of complex volatile mixtures, which is essential for studying natural products like hop essential oil. nih.gov Furthermore, specialized gas chromatography methods using highly polar capillary columns and different derivatization techniques are continuously being developed to improve the separation and quantification of positional and geometric isomers of fatty acid methyl esters. nih.govresearchgate.net These methods are critical for distinguishing between closely related isomers and understanding their distinct biological roles.

Future research should focus on:

The complete biosynthetic pathway of "this compound" in plants and any other organisms where it is present.

Its specific role in plant-insect interactions and other ecological contexts.

A thorough evaluation of its physical and chemical properties as a potential biofuel component.

Exploration of its potential as a precursor for the synthesis of other valuable chemicals through sustainable catalytic processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.